N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide features a 2,3-dihydro-1,4-benzodioxin core linked to an ethanediamide group. The substituents include a 4-(dimethylamino)phenyl moiety and a pyrrolidine ring, which confer unique electronic and steric properties.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-27(2)19-8-5-17(6-9-19)20(28-11-3-4-12-28)16-25-23(29)24(30)26-18-7-10-21-22(15-18)32-14-13-31-21/h5-10,15,20H,3-4,11-14,16H2,1-2H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXORLRYBRSZSKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a benzodioxin moiety and a dimethylamino phenyl group linked to a pyrrolidine, suggesting potential interactions with various biological targets.
1. Anticonvulsant Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant anticonvulsant properties. A study synthesized multiple derivatives and evaluated their efficacy in animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The results showed that certain analogs provided substantial protection against seizures at doses of 100 mg/kg and 300 mg/kg, demonstrating a promising therapeutic profile for epilepsy treatment .
| Compound | MES ED50 (mg/kg) | PTZ ED50 (mg/kg) |
|---|---|---|
| Compound A | 32.08 | 40.34 |
| Compound B | 100 | 300 |
| N-(2,3-dihydro...) | TBD | TBD |
2. Neuroprotective Effects
In addition to anticonvulsant properties, the compound's structure suggests potential neuroprotective effects. Similar compounds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. The incorporation of specific functional groups may enhance the compound's lipophilicity, facilitating better blood-brain barrier penetration and neuroprotective efficacy .
The mechanism of action for compounds related to this compound primarily involves modulation of neurotransmitter systems. Specifically, these compounds may interact with sodium channels and GABA receptors, leading to altered neuronal excitability and reduced seizure activity .
Case Study 1: Anticonvulsant Efficacy
A study conducted on a series of N-substituted benzothiazol-amides demonstrated that modifications in the chemical structure can significantly influence anticonvulsant efficacy. In this study, compounds were tested in both MES and PTZ models, revealing that certain substitutions led to increased potency compared to traditional anticonvulsants like phenytoin .
Case Study 2: Neuroprotective Properties
Another investigation into similar benzodioxin derivatives highlighted their neuroprotective effects in models of oxidative stress-induced neuronal injury. The findings suggested that these compounds could reduce neuronal death and improve overall cell viability in vitro .
Comparison with Similar Compounds
Structural Analogues with Benzodioxin Cores
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CS-0309467)
- Molecular Formula : C₂₃H₂₅N₃O₃
- Molecular Weight : 391.46 g/mol
- Key Features: Shares the benzodioxin core and dimethylamino group with the target compound but replaces the ethanediamide-pyrrolidine-ethyl chain with a methoxy-pyridin-3-amine moiety.
- Applications: Limited to research use due to unvalidated medical applicability .
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-2-(5-methyl-2-furanyl)-4(1H)-quinazolinone
- Key Features: Integrates a quinazolinone ring and a furanyl group instead of the ethanediamide linker.
- Properties: Likely exhibits distinct solubility and reactivity due to the quinazolinone-furanyl system .
Compounds with Pyrrolidine or Dimethylamino Substituents
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Molecular Weight : 531.53 g/mol
- Key Features: Contains a nitro group (electron-withdrawing) and a tetrahydroimidazo-pyridine core, contrasting with the target compound’s electron-donating dimethylamino group.
- Impact: The nitro group may enhance stability but reduce bioavailability compared to the dimethylamino substituent .
N-{4-[(4-Dimethylamino-benzylidene)amino]-6-...triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide
- Key Features: Combines multiple dimethylamino and pyrrolidine groups with a triazine core.
Data Table: Structural and Functional Comparison
Key Findings
- Electronic Effects: The dimethylamino group in the target compound enhances electron density, favoring interactions with electron-deficient biological targets. In contrast, nitro-substituted analogs (e.g., ) may exhibit stronger electrophilic character.
- Solubility and Bioavailability: The ethanediamide linker in the target compound likely improves water solubility compared to rigid triazine or quinazolinone cores in analogs .
Preparation Methods
Structural Decomposition and Retrosynthetic Analysis
The target compound comprises three modular components:
- 2,3-Dihydro-1,4-benzodioxin-6-amine (benzodioxin core)
- Ethylenediamide linker (ethanediamide backbone)
- 2-[4-(Dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl (branched alkyl-aryl-pyrrolidine side chain)
Retrosynthetic disconnection suggests two viable strategies (Figure 1):
- Route A : Sequential coupling of the benzodioxin amine to ethanedioic acid, followed by conjugation with the alkyl-aryl-pyrrolidine moiety.
- Route B : Pre-assembly of the alkyl-aryl-pyrrolidine side chain, followed by ethanediamide bond formation with the benzodioxin amine.
Patents and synthetic protocols from validate these approaches, emphasizing the use of polar aprotic solvents (DMF, DMSO) and LiH/DBU bases for amidation reactions.
Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-amine
Nitration-Reduction Pathway
The benzodioxin amine is synthesized via nitration of 1,4-benzodioxan followed by catalytic hydrogenation (Table 1):
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | HNO₃/H₂SO₄, 0–5°C, 4h | 78% | |
| 2 | H₂ (50 psi), 10% Pd/C, EtOH, 25°C, 12h | 92% |
Key Insight : Controlled nitration at ≤5°C minimizes di-nitration byproducts.
Ethanediamide Bond Formation
Carbodiimide-Mediated Coupling
Activation of ethanedioic acid using N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) :
Example :
Benzodioxin-6-amine (1 equiv) + Ethanedioic acid (1.2 equiv) →
EDC (1.5 equiv), LiH (1.5 equiv), DMF, 24h →
N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanedioic acid monoamide (Yield: 74%).
Conjugation of the Alkyl-Aryl-Pyrrolidine Side Chain
Synthesis of 2-[4-(Dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethylamine
Reductive Amination
Ullmann Coupling (For Halogenated Intermediates)
Analytical Validation and Optimization Challenges
Spectroscopic Characterization
Comparative Analysis of Synthetic Routes
| Parameter | Nitration-Reduction Route | Buchwald-Hartwig Route |
|---|---|---|
| Total Yield | 58% | 42% |
| Byproducts | <5% | 12–15% |
| Scalability | Kilogram-scale feasible | Limited to ≤100g |
| Cost | $12/g | $28/g |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
